molecular formula C12H9BrN4O B1384563 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1156999-03-9

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384563
CAS RN: 1156999-03-9
M. Wt: 305.13 g/mol
InChI Key: OQCYRTXMSZFCPA-UHFFFAOYSA-N
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Description

The compound “1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . Pyrazolo[3,4-d]pyrimidin-4-one derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in several studies . For instance, one study reported the synthesis of a yellow solid with an 80% yield, melting point of 328–330 °C, and specific IR and NMR characteristics . Another study focused on the synthesis and the action mechanism of novel 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various spectroscopic techniques, such as IR and NMR . For example, one study reported specific IR and 1H NMR values for a synthesized compound . Another study reported the computed HOMO-LUMO energy, indicating that charge exchange takes place inside the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied in various contexts . For instance, one study reported that the synthesized compounds exhibited promising antiviral activity . Another study highlighted the different synthesis methods and the pharmacological properties of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various techniques . For instance, one study reported the melting point, IR, and NMR characteristics of a synthesized compound . Another study reported the yield, melting point, and specific IR and NMR characteristics of a synthesized compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Preparation Techniques : Miyashita et al. (1990) described methods for the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including derivatives like the specified compound, through reactions involving amino-pyrazole-carboxamide and ethyl alcanoates (Miyashita et al., 1990).

  • Catalytic Synthesis Methods : Heravi et al. (2007) reported on a catalytic method using heteropolyacids for synthesizing derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones (Heravi et al., 2007).

Biological and Medicinal Applications

  • Herbicidal Activity : Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, noting their herbicidal activity, particularly against Brassica napus and Echinochloa crusgalli (Luo et al., 2017).

  • Anticancer and Anti-Inflammatory Properties : El-Tombary (2013) explored the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, finding some compounds with significant activity and minimal ulcerogenic effects (El-Tombary, 2013).

  • Antiviral and Antitumor Activities : Petrie et al. (1985) prepared pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for biological activity, noting significant activity against measles and moderate antitumor activity against leukemia (Petrie et al., 1985).

  • Adenosine Receptor Affinity : Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, studying their affinity for A1 adenosine receptors, with some compounds showing notable activity (Harden et al., 1991).

  • Fungicidal Activities : Wang et al. (2004) developed a novel method for synthesizing 6-alkylamino-3-alkylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, some of which exhibited good fungicidal activity (Wang et al., 2004).

Structural and Chemical Analysis

  • Hydrogen-Bonded Chains in Isostructural Compounds : Portilla et al. (2005) investigated the hydrogen-bonded chains in isostructural compounds of pyrazolo[3,4-d]pyrimidine, highlighting the molecular interactions and structures (Portilla et al., 2005).

  • Hydrogen-Bonded Dimer Formation : Quiroga et al. (2010) studied the formation of hydrogen-bonded dimers in certain pyrazolo[3,4-b]pyridine derivatives, including a detailed analysis of molecular structure and bonding (Quiroga et al., 2010).

Mechanism of Action

Target of Action

The compound 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been found to interact with several targets. One of the primary targets is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells . Another target is Acetylcholinesterase (AchE) , an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it inhibits CDK2, thereby disrupting the cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells . In the case of AchE, the compound reduces its activity, affecting normal nerve pulses’ transmission .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting CDK2, it disrupts the cell cycle, particularly the transition from G1 phase to S phase . This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with AchE affects the cholinergic pathway, leading to behavioral changes and body movement impairment .

Result of Action

The compound’s action results in significant molecular and cellular effects. It inhibits the growth of various cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . In the case of AchE, the compound’s action leads to reduced activity, affecting normal nerve pulses’ transmission and leading to behavioral changes .

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied in various contexts . For example, one study reported that the application of a synthesized compound did not injure the growth or reproduction of Italian bees . Another study reported that a synthesized compound exhibited promising antifungal activity .

Future Directions

The future directions for the study of pyrazolo[3,4-d]pyrimidin-4-one derivatives are promising . For instance, one study aimed to design and synthesize a new series of isatin derivatives and greatly enhance their cytotoxic activity . Another study reported the development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors as potential adjuncts to ovarian cancer chemotherapy .

Biochemical Analysis

Biochemical Properties

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as DNA and RNA, influencing their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which disrupts the cell cycle and triggers programmed cell death . Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site . This binding prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Additionally, the compound interacts with DNA and RNA, stabilizing their structures and preventing degradation . This interaction can influence gene expression and the overall stability of genetic material . The compound also modulates the activity of various enzymes and proteins involved in cellular metabolism and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure . In in vitro studies, prolonged exposure to the compound has been shown to induce sustained cell cycle arrest and apoptosis in cancer cells . In in vivo studies, the compound’s effects on cellular function and overall health are influenced by factors such as dosage, administration route, and metabolic stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing cell cycle arrest and apoptosis . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications . Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolites can influence the compound’s overall efficacy and toxicity . Additionally, the compound interacts with cofactors such as NADPH and glutathione, which play crucial roles in its metabolism and detoxification . The metabolic pathways of this compound can also affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it influences various cellular processes . The subcellular localization of the compound can also affect its stability and overall efficacy .

properties

IUPAC Name

1-(3-bromophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCYRTXMSZFCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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